3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine
Description
3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is a pyridazine-based small molecule characterized by a 2,5-dimethoxyphenyl group at position 3 and a 4-methanesulfonylpiperazine moiety at position 5. The compound shares structural similarities with phosphodiesterase 4 (PDE4) inhibitors reported in recent studies, particularly those incorporating substituted pyridazine or triazolopyridazine cores . The methoxy groups on the phenyl ring may enhance binding interactions with enzyme active sites, as seen in analogs like (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (compound 18), a potent PDE4A inhibitor . The methanesulfonyl group on the piperazine likely improves solubility and modulates electronic properties compared to bulkier aryl sulfonyl substituents found in related compounds .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-24-13-4-6-16(25-2)14(12-13)15-5-7-17(19-18-15)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDTYEAPRMWDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, with the CAS number 1040641-84-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₇H₂₂N₄O₄S
- Molecular Weight : 378.4 g/mol
- Structure : The compound features a pyridazine core with substituents that enhance its biological activity.
The compound has been investigated for its role as an inhibitor of ecto-5-nucleotidase (CD73), an enzyme implicated in the immunosuppressive tumor microenvironment. By inhibiting CD73, this compound may enhance antitumor immunity by promoting the infiltration of immune cells into tumors .
In Vitro and In Vivo Studies
-
Inhibition of CD73 :
- Studies have shown that derivatives of pyridazine, including our compound of interest, exhibit significant inhibitory activity against CD73 in both enzymatic and cellular assays.
- Among these derivatives, certain compounds demonstrated uncompetitive inhibition with minimal cytotoxic effects on normal cells .
- Antitumor Efficacy :
- Pharmacokinetics :
Case Studies and Clinical Relevance
Recent case studies have highlighted the importance of drug discovery processes that incorporate compounds like this compound in targeting specific pathways associated with cancer progression. For example:
- Case Study on Cancer Immunotherapy :
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other known CD73 inhibitors:
| Compound Name | CD73 Inhibition | Cytotoxicity | Tumor Growth Inhibition (%) | Pharmacokinetic Stability |
|---|---|---|---|---|
| This compound | High | Low | 73.6% | High |
| Compound A (CD73 inhibitor) | Moderate | Moderate | 50% | Moderate |
| Compound B (CD73 inhibitor) | High | High | 60% | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine and structurally related analogs:
Key Insights from Structure-Activity Relationships (SAR)
Sulfonyl Group Variations :
- Methanesulfonyl (Target) : Likely improves aqueous solubility compared to aryl sulfonyl groups (e.g., in and ) .
- Aryl Sulfonyl () : Bulkier substituents may enhance target engagement but reduce bioavailability.
Core Heterocycle: Pyridazine vs.
Piperazine Modifications : The methanesulfonyl group in the target compound may reduce basicity of the piperazine nitrogen, altering pharmacokinetics compared to unmodified piperazines .
Pharmacological and Physical Properties
Research Findings and Implications
- Synthetic Accessibility : The absence of a fused triazolo ring (as in compound 18) simplifies synthesis, making the target compound a viable candidate for further optimization .
Preparation Methods
Core Pyridazine Formation
The pyridazine ring system is typically constructed via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazine derivatives, though alternative methods such as [4+2] cycloadditions or rearrangements of preformed heterocycles have been reported. For 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, the pyridazine core is often functionalized at the 3- and 6-positions through sequential substitution reactions.
Key Reaction:
-
Chlorination with Phosphorus Oxychloride
-
Nucleophilic Substitution with Piperazine Derivative
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may lead to side reactions at elevated temperatures. Recent studies favor acetonitrile for its balance of polarity and boiling point (82°C), enabling reflux without decomposition.
Comparative Data:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 24 | 68 |
| Acetonitrile | 82 | 18 | 75 |
| THF | 66 | 36 | 52 |
Data adapted from analogous piperazine substitution reactions.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by 10–15% in two-phase systems. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours, though scalability remains a challenge.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.45–7.30 (m, aromatic H), 3.85–3.75 (m, piperazine CH₂), 3.35 (s, OCH₃).
-
LC-MS : m/z 379.1 [M+H]⁺, consistent with molecular formula C₁₇H₂₂N₄O₄S.
Challenges and Mitigation Strategies
Regioselectivity in Substitution
The electron-deficient pyridazine ring favors substitution at the 6-position, but competing reactions at the 3-position can occur. Introducing the 2,5-dimethoxyphenyl group early in the synthesis via Suzuki coupling or Friedel-Crafts acylation minimizes this issue.
Steric Hindrance
Bulky substituents on the piperazine ring (e.g., methanesulfonyl) reduce reaction rates. Increasing reaction temperatures to 90°C or using high-pressure reactors improves conversion.
Industrial-Scale Considerations
Q & A
Q. Key Conditions :
Methodological Tip : Monitor intermediates via TLC and confirm structures with -NMR and HRMS before proceeding .
What analytical techniques are most effective for confirming the structure and purity of this compound?
Basic Question
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (purity >98% required for biological assays) .
What biological activities have been reported for structurally similar pyridazine derivatives, and how are these activities screened?
Basic Question
Similar compounds exhibit:
- Antimicrobial Activity : MIC values against S. aureus (2–8 µg/mL) via broth microdilution .
- Antiviral Potential : Inhibition of viral proteases (IC₅₀ ~10–50 µM) using fluorescence-based assays .
- Receptor Modulation : Dopamine D2/D3 receptor binding (Kᵢ < 100 nM) in radioligand displacement assays .
Q. Screening Workflow :
In vitro assays (enzyme/receptor binding).
Cell-based models (e.g., cytotoxicity in HEK-293 cells).
In vivo efficacy (rodent models for pharmacokinetics) .
How can researchers resolve contradictory bioactivity data across studies for sulfonyl-piperazine-pyridazine analogs?
Advanced Question
Contradictions often arise from:
- Structural Variations : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter target affinity .
- Assay Conditions : Differences in pH, solvent (DMSO concentration), or cell lines affect results .
Q. Resolution Strategies :
- Dose-Response Repetition : Test compounds under standardized conditions (e.g., fixed DMSO ≤0.1%).
- Molecular Modeling : Use docking studies (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting data .
What strategies optimize reaction yields when scaling up synthesis for in vivo studies?
Advanced Question
Challenges : Low yields during scale-up due to exothermic reactions or poor mixing.
Solutions :
- Flow Chemistry : For Pd-catalyzed steps, ensures consistent heat dissipation and mixing .
- Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos-Pd-G3 for higher turnover numbers .
- Solvent Recycling : Recover DMF via distillation to reduce costs .
Case Study : Scaling the piperazine coupling step from 1g to 100g improved yield from 60% to 72% using flow chemistry .
How do substituents on the pyridazine core influence structure-activity relationships (SAR) in therapeutic applications?
Advanced Question
Key SAR Insights :
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations.
- Test in parallel assays (e.g., enzymatic inhibition + metabolic stability in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
